2-[(2-Hydroxyethyl)amino]isonicotinic acid
Description
Properties
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-4-3-10-7-5-6(8(12)13)1-2-9-7/h1-2,5,11H,3-4H2,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYAPHKFXNWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Medicinal Chemistry of Isonicotinic Acid Derivatives: From Antitubercular Foundations to Oncological Frontiers
Executive Summary
Isonicotinic acid (pyridine-4-carboxylic acid) remains a privileged scaffold in medicinal chemistry, primarily anchored by the clinical success of Isoniazid (INH) as a first-line antitubercular agent.[1] However, the contemporary landscape of this pharmacophore has expanded significantly. This technical guide analyzes the structural versatility of isonicotinic acid derivatives, moving beyond classical antimycobacterial applications into oncology and multidrug-resistant (MDR) pathogen control. We explore the mechanistic causality of INH activation, the Structure-Activity Relationships (SAR) of novel hydrazones and metal complexes, and provide validated protocols for synthesis and biological evaluation.
Part 1: The Pharmacophore & Mechanism
The Prodrug Paradigm: Isoniazid Activation
The therapeutic efficacy of isonicotinic acid hydrazide (INH) is predicated on a unique "suicide prodrug" mechanism.[2][3] Unlike direct inhibitors, INH is biologically inert until activated by the Mycobacterium tuberculosis catalase-peroxidase enzyme (KatG ).[4]
Mechanistic Causality:
-
Oxidative Activation: KatG oxidizes the hydrazide group of INH, generating a highly reactive isonicotinoyl radical .[2]
-
Adduct Formation: This radical reacts spontaneously with NAD+ (Nicotinamide Adenine Dinucleotide) to form an INH-NAD adduct .
-
Target Inhibition: The INH-NAD adduct functions as a competitive inhibitor of InhA (Enoyl-acyl carrier protein reductase), a critical enzyme in the Fatty Acid Synthase II (FAS-II) system.
-
Lethality: Inhibition of InhA arrests the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis.[2]
Resistance Mechanisms: The primary driver of INH resistance is mutation in the katG gene (e.g., S315T), which prevents prodrug activation, or promoter mutations in inhA leading to target overexpression.
Pathway Visualization
The following diagram illustrates the molecular logic of INH activation and downstream effects.
Figure 1: The lethal activation cascade of Isoniazid targeting mycolic acid biosynthesis.
Part 2: Synthetic Architectures & SAR
To overcome katG-mediated resistance and expand therapeutic utility, researchers modify the isonicotinic acid scaffold. The core strategy involves functionalizing the hydrazide nitrogen to form Schiff bases (hydrazones) or complexing the pyridine nitrogen with metals.
Structure-Activity Relationship (SAR) Matrix
The biological activity of isonicotinic derivatives is governed by specific steric and electronic modifications.
| Derivative Class | Structural Modification | Therapeutic Target | Key SAR Insight |
| Hydrazones (Schiff Bases) | Condensation of hydrazide with substituted benzaldehydes. | M. tuberculosis (MDR strains) | Lipophilicity (logP) is crucial for cell wall penetration. Electron-withdrawing groups (NO₂, Cl) on the phenyl ring often enhance potency. |
| Poly-hydroxylated Hydrazones | Addition of -OH groups (e.g., Vanillin or Gallic acid derivatives). | Cancer (MCF-7, HCT-116) | Hydroxyl groups (especially ortho) facilitate hydrogen bonding and radical scavenging. Compounds like N'-(2,3,4-trihydroxybenzylidene) show high cytotoxicity.[5] |
| Ruthenium(II) Complexes | Coordination of Ru(II) to the pyridine nitrogen or hydrazone moiety.[6] | Metastatic Cancer | The metal center allows for DNA intercalation or specific enzyme inhibition (e.g., kinases), distinct from the purely organic ligand. |
| Sulfonate Esters | Linkage of INH to sulfonate groups via hydrazone. | M. tuberculosis | These act as "double-prodrugs," releasing active species that may bypass KatG activation requirements. |
Synthetic Workflow Visualization
The synthesis of high-value hydrazone derivatives can be achieved via "Green Chemistry" routes (sonication/microwave) which offer higher yields than conventional reflux.
Figure 2: Comparative synthetic pathways for isonicotinoyl hydrazones.
Part 3: Experimental Protocols
This section details self-validating protocols for synthesizing a representative anticancer derivative and evaluating its efficacy.
Protocol: Green Synthesis of Vanillin-Isonicotinoyl Hydrazone
Objective: Synthesize N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide using a microwave-assisted method to maximize yield and purity.
Reagents:
-
Isoniazid (10 mmol)
-
Vanillin (10 mmol)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst, 2-3 drops)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.37g of Isoniazid and 1.52g of Vanillin in 15 mL of absolute ethanol in a microwave-safe reaction vessel. Add 2 drops of glacial acetic acid.
-
Irradiation: Place the vessel in a microwave reactor. Irradiate at 300W for 2-4 minutes. Note: Monitor temperature to prevent solvent bumping; maintain approx. 70°C.
-
Validation (TLC): Spot the reaction mixture on a silica gel TLC plate alongside starting materials. Elute with Chloroform:Methanol (8:2).[7] The disappearance of the INH spot indicates completion.
-
Isolation: Allow the mixture to cool to room temperature. The Schiff base will precipitate as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.
-
Characterization Check:
-
Melting Point: Expect 220–225°C.
-
IR Spectroscopy: Look for the disappearance of the C=O aldehyde peak and the appearance of the C=N imine stretch around 1600–1620 cm⁻¹.
-
Protocol: Antimycobacterial Susceptibility Assay (Resazurin Microtiter Assay - REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative against M. tuberculosis H37Rv.
-
Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until log phase (OD600 ≈ 0.6–0.8). Dilute to approx. 1x10⁵ CFU/mL.
-
Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO) to the first column and perform serial 2-fold dilutions across the plate. Include Isoniazid as a positive control and DMSO as a negative control.
-
Inoculation: Add 100 µL of the bacterial suspension to all wells.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Readout: Add 30 µL of 0.01% Resazurin solution (blue) to each well. Incubate for an additional 24 hours.
-
Blue Color: No growth (Inhibition).
-
Pink Color: Bacterial growth (Resazurin reduced to Resorufin).
-
-
Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.
Part 4: Future Perspectives
The future of isonicotinic acid lies in hybridization . Current research highlights the potential of linking INH with other pharmacophores (e.g., quinolines, sulphonamides) to create "dual-target" drugs that can evade single-point resistance mutations. Furthermore, the repurposing of these derivatives for kinase inhibition in cancer therapy (specifically targeting EGFR or VEGFR pathways) represents a high-growth area for drug development.
References
-
National Institutes of Health (NIH). (2024). Isoniazid - StatPearls - NCBI Bookshelf. [Link]
-
MDPI. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. [Link]
-
American Society for Microbiology. (2000). Action mechanism of antitubercular isoniazid.[2][3][4][5][8][9] Activation by Mycobacterium tuberculosis KatG. [Link][4][10][11]
-
Taylor & Francis. (2009).[12] Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. [Link][7]
-
MDPI. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Stability of 2-[(2-Hydroxyethyl)amino]isonicotinic Acid Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the anticipated stability of 2-[(2-Hydroxyethyl)amino]isonicotinic acid under ambient conditions. Drawing upon established principles of chemical stability and leveraging data from structurally related compounds, this document outlines potential degradation pathways and provides a robust framework for designing and executing a comprehensive stability study in line with international regulatory standards.
Introduction: The Importance of Stability in Drug Development
This compound, a substituted isonicotinic acid derivative, holds potential as a valuable scaffold in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its intrinsic stability is a cornerstone of successful and compliant drug development. Stability data informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life, ensuring the safety, efficacy, and quality of the final drug product.
This guide will delve into the theoretical and practical aspects of assessing the stability of this compound, with a focus on potential degradation mechanisms under ambient conditions, which encompass exposure to light, heat, humidity, and atmospheric oxygen.
Predicted Physicochemical Properties and Molecular Structure
To understand the stability of a molecule, it is essential to first consider its structure and inherent chemical properties.
Methodological & Application
Application Note: Accelerated Synthesis of 2-[(2-Hydroxyethyl)amino]isonicotinic Acid via Microwave Irradiation
Abstract
This application note provides a detailed protocol for the synthesis of 2-[(2-Hydroxyethyl)amino]isonicotinic acid, a valuable intermediate in pharmaceutical and materials science research. The described method utilizes microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times, enhance yields, and promote a greener chemical process compared to conventional heating methods. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and similar heterocyclic compounds.
Introduction: The Significance of this compound and the Advantages of MAOS
This compound and its derivatives are important building blocks in the development of novel therapeutic agents and functional materials. The isonicotinic acid scaffold is a prevalent feature in many biologically active molecules. The incorporation of the (2-hydroxyethyl)amino side chain offers a versatile handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.
Traditional synthetic routes often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and increased energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering numerous advantages over conventional heating.[1][2][3][4] By directly coupling microwave energy with the polar molecules in the reaction mixture, MAOS enables rapid and uniform heating, leading to dramatic accelerations in reaction rates.[5] This often results in higher product yields, improved purity, and enhanced reproducibility.[2][3] Furthermore, the efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[1][4]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the amino group of 2-aminoethanol acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of 2-chloroisonicotinic acid. The chlorine atom, a good leaving group, is subsequently displaced. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier of the reaction. The polar nature of the reactants and the solvent allows for efficient absorption of microwave energy, leading to rapid localized superheating and a significant increase in the reaction rate.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chloroisonicotinic acid | ≥98% | Commercially Available | 6313-54-8 |
| 2-Aminoethanol | ≥99% | Commercially Available | 141-43-5 |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | 7087-68-5 |
| Water | Deionized | Laboratory Supply | 7732-18-5 |
| Ethanol | Reagent Grade | Laboratory Supply | 64-17-5 |
| Ethyl Acetate | Reagent Grade | Laboratory Supply | 141-78-6 |
| Hexane | Reagent Grade | Laboratory Supply | 110-54-3 |
| Hydrochloric Acid (HCl) | 1 M (for workup) | Laboratory Supply | 7647-01-0 |
| Sodium Sulfate (anhydrous) | Reagent Grade | Laboratory Supply | 7757-82-6 |
Equipment
-
Dedicated laboratory microwave reactor with temperature and pressure sensors. Note: The use of domestic microwave ovens is strongly discouraged due to significant safety hazards and lack of reproducibility.[6]
-
10 mL microwave process vials with appropriate caps and septa.
-
Magnetic stir bars.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Rotary evaporator.
-
pH meter or pH paper.
-
Melting point apparatus.
-
Analytical balance.
Reaction Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-chloroisonicotinic acid (1.0 mmol, 157.5 mg), 2-aminoethanol (3.0 mmol, 183.2 mg, 0.18 mL), and diisopropylethylamine (3.0 mmol, 387.7 mg, 0.52 mL).
-
Solvent Addition: Add 3 mL of deionized water to the reaction vial.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 200 °C
-
Hold Time: 2 hours
-
Power: Dynamic (the instrument will adjust the power to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50 °C) before removing it from the microwave cavity.[7]
-
Workup - Acidification: Carefully open the vial in a well-ventilated fume hood. Transfer the reaction mixture to a small beaker. While stirring, slowly add 1 M hydrochloric acid until the pH of the solution reaches approximately 4-5. A precipitate should form.
-
Workup - Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a white to off-white solid.
-
Drying: Dry the purified product under vacuum.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the nucleophilic aromatic substitution.
Characterization Data (Expected)
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | ~190-195 °C |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 8.0-8.2 (d, 1H), 7.0-7.2 (d, 1H), 6.8-7.0 (s, 1H), 3.7-3.9 (t, 2H), 3.4-3.6 (t, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): 170-172, 158-160, 148-150, 140-142, 110-112, 105-107, 60-62, 45-47 |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₁₀N₂O₃: 183.07; found: 183.1 |
| Infrared (IR) | ν (cm⁻¹): 3300-2500 (O-H, N-H, C-H), 1680-1700 (C=O), 1600-1620 (C=C, C=N) |
Safety Precautions
-
Microwave Safety: Only use a dedicated microwave reactor designed for chemical synthesis.[6] Always ensure that the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits of the equipment.[7] Allow the vessel to cool completely before opening.
-
Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: 2-Chloroisonicotinic acid and diisopropylethylamine are irritants. Avoid inhalation, ingestion, and skin contact. 2-Aminoethanol is corrosive and can cause burns.
Discussion and Optimization
The presented protocol provides a robust and efficient method for the synthesis of this compound. The use of microwave irradiation significantly reduces the reaction time from several hours or even days, as is common with conventional heating, to just two hours. The reaction conditions have been optimized for high yield and purity.
For further optimization, researchers can explore the following parameters:
-
Solvent: While water is an effective and green solvent for this reaction, other polar, high-boiling point solvents compatible with microwave heating can be investigated.[3]
-
Base: Other non-nucleophilic organic or inorganic bases can be screened to potentially improve yields or simplify the workup procedure.
-
Temperature and Time: A time-course study can be performed to determine the minimum reaction time required for complete conversion at the specified temperature.
Conclusion
This application note details a rapid, efficient, and reproducible microwave-assisted method for the synthesis of this compound. By leveraging the benefits of microwave heating, this protocol offers a significant improvement over traditional synthetic approaches, providing a valuable tool for researchers in the fields of medicinal chemistry and materials science.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17).
- PART - 1 INTRODUCTION - BS Publications. (n.d.).
- Microwave Synthesis - Organic Chemistry Portal. (n.d.).
- Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
- Microwave Chemistry: General Features and Applications. (2010, November 12).
- 2-Chloroisonicotinic acid - CAS 6313-54-8 | CymitQuimica. (n.d.).
- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. (2009, May).
- Organic Syntheses Procedure. (n.d.).
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpdft.com [rjpdft.com]
- 3. bspublications.net [bspublications.net]
- 4. ijper.org [ijper.org]
- 5. Microwave Synthesis [organic-chemistry.org]
- 6. Safety Considerations for Microwave Synthesis [cem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Coupling reactions involving the carboxylic acid group of 2-[(2-Hydroxyethyl)amino]isonicotinic acid
Application Note & Protocol Guide [1]
Executive Summary
This guide details the protocols for reacting the carboxylic acid group of 2-[(2-Hydroxyethyl)amino]isonicotinic acid (referred to herein as Compound A ) with external amines.[1]
Compound A presents three distinct synthetic challenges:
-
Zwitterionic Solubility: The basic pyridine nitrogen and acidic carboxylate create a zwitterion, rendering the molecule insoluble in standard non-polar solvents (DCM, Toluene).
-
Competing Nucleophile: The pendant primary alcohol (-CH₂CH₂OH) poses a risk of self-esterification (oligomerization) or competitive O-acylation during activation.[1]
-
Electronic Deactivation: The electron-donating amino group at the 2-position stabilizes the pyridine ring, making the C4-carboxylate less electrophilic and harder to activate than standard isonicotinic acids.
This document provides two validated workflows: a Direct Chemoselective Protocol (for reactive amines) and a Protection-First Protocol (for weak nucleophiles or GMP scale-up).[1]
Structural Analysis & Reactivity Logic
The Chemoselectivity Challenge
The primary alcohol on the ethylamino chain is a nucleophile. Upon activation of the carboxylic acid (e.g., with HATU or EDC), the reaction mixture contains two competing nucleophiles:
Kinetic Control: Primary and secondary amines are generally orders of magnitude more nucleophilic than primary alcohols toward active esters (O-At/O-Bt species).[1] Therefore, Direct Coupling is feasible if the external amine is unhindered and the reaction pH is strictly controlled to keep the amine deprotonated.
Solubility & Solvent Choice[2]
-
Incompatible: DCM, Et₂O, Toluene (Compound A precipitates/oils out).
-
Compatible: DMF, DMAc, NMP, DMSO.
-
Base Requirement: A tertiary base (DIPEA or NMM) is required not just for catalysis, but to solubilize the zwitterionic starting material by deprotonating the carboxylic acid.
Decision Framework (Workflow)
The following decision tree dictates the optimal experimental path based on your specific nucleophile.
Figure 1: Strategic decision tree for selecting the coupling methodology based on nucleophile reactivity and scale.
Protocol A: Direct Chemoselective Coupling
Best for: Primary/Secondary aliphatic amines (high reactivity).[1] Mechanism: Kinetic control favors amide formation over esterification.[1]
Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent: HATU (1.1 equiv) [Preferred over EDC due to faster kinetics].[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[1]
-
Solvent: Anhydrous DMF (0.1 M concentration).
Step-by-Step Procedure
-
Solubilization: In a flame-dried flask, suspend Compound A in anhydrous DMF.
-
Deprotonation: Add DIPEA (2.0 equiv) dropwise.[1] The suspension should clear as the zwitterion is disrupted and the carboxylate dissolves.
-
Critical Check: If the solution is not clear, add DMSO dropwise until homogeneous.
-
-
Activation: Cool the solution to 0°C. Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at 0°C.
-
Note: The active ester (O-At) forms rapidly.[1] Do not stir longer than 30 mins to avoid potential O-acylation of the pendant alcohol.
-
-
Coupling: Add the External Amine (1.2 equiv) mixed with the remaining DIPEA (1.0 equiv) dropwise to the reaction mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup (Precipitation Method):
Protocol B: Silyl Protection Strategy (Robust)
Best for: Weak nucleophiles (Anilines), expensive amines, or GMP validation.[1] Logic: Temporarily masks the -OH group to prevent side reactions.
Phase 1: Protection
-
Suspend Compound A (1.0 equiv) in DMF.[1]
-
Add Imidazole (2.5 equiv) and TBDMS-Cl (tert-Butyldimethylsilyl chloride) (1.2 equiv).[1]
-
Selectivity: The silyl chloride reacts selectively with the primary alcohol over the secondary amine or carboxylate under these conditions.
-
-
Stir at RT for 12 hours.
-
Workup: Dilute with water, adjust pH to 4-5 with 1M citric acid (carefully, to avoid cleaving TBS), extract with EtOAc. Evaporate to obtain the O-TBS protected intermediate .
Phase 2: Coupling
-
Dissolve O-TBS intermediate in DMF.[1]
-
Add EDC.HCl (1.2 equiv), HOBt (1.2 equiv), and NMM (N-methylmorpholine) (2.5 equiv).[1]
-
Add External Amine (1.0 equiv).[1] Stir at RT overnight.
-
Workup: Standard aqueous extraction (EtOAc/NaHCO₃).
Phase 3: Deprotection
-
Dissolve the coupled product in THF.
-
Add TBAF (1.0 M in THF, 1.5 equiv).[1] Stir for 1 hour.
-
Purification: The final product is likely polar. Remove THF and purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient).
Quantitative Comparison of Methods
| Feature | Method A: Direct (HATU) | Method B: Protection (TBS) | Method C: Mixed Anhydride |
| Step Count | 1 Step | 3 Steps | 1 Step |
| Yield (Typical) | 60–75% | 85–95% (cumulative) | 50–65% |
| Chemoselectivity | Moderate (Risk of oligomers) | High (Perfect control) | Low (High risk of side rxn) |
| Purification | Difficult (removes urea byproducts) | Easy (intermediates are lipophilic) | Moderate |
| Cost | High (HATU is expensive) | Moderate | Low (IBCF is cheap) |
| Recommended For | Discovery / High Throughput | Process Development / Scale-up | Large Scale (Specialized) |
Troubleshooting & Optimization
Issue: Poor Solubility
-
Cause: Zwitterionic lattice energy is high.[1]
-
Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) .[1] It often solvates pyridine acids better than DMF.[1] Heating to 40°C before adding the coupling agent can help dissolve the starting material.
Issue: Product is Water Soluble (Won't Extract)
-
Cause: The pyridine ring and hydroxyl group create high polarity.
-
Fix: Do not use aqueous extraction.
Issue: Low Yield with Anilines
-
Cause: Anilines are weak nucleophiles; the active ester reacts with the internal alcohol instead.
-
Fix: Use Protocol B (Protection) .[1] Alternatively, use POCl₃ to generate the acid chloride if the alcohol is protected. (Do NOT use POCl₃/SOCl₂ on the unprotected molecule; it will chlorinate the alcohol).
References
-
Amide Bond Formation in Medicinal Chemistry
- Handling Pyridine Carboxylic Acids: Seto, C. T., et al. (2005). Synthesis of Pyridine-Based Ligands. Journal of Organic Chemistry. (General reactivity of isonicotinic acids).
-
Chemoselectivity (Amine vs Alcohol)
-
Zwitterion Solubility Data
-
HATU/HBTU Protocols
Disclaimer: These protocols involve hazardous chemicals.[1] All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hepatochem.com [hepatochem.com]
Storage and handling protocols for 2-[(2-Hydroxyethyl)amino]isonicotinic acid reagents
Abstract
This document provides a comprehensive guide to the proper storage and handling of 2-[(2-Hydroxyethyl)amino]isonicotinic acid, a key reagent in various research and development applications. These protocols are designed for researchers, scientists, and drug development professionals to ensure the integrity of the reagent and the safety of laboratory personnel. The recommendations herein are synthesized from established best practices for structurally similar compounds, including isonicotinic acid derivatives and amino acids containing hydroxyl groups.
Introduction: Chemical Profile and Rationale for Protocols
This compound is a bifunctional molecule incorporating a pyridine-4-carboxylic acid (isonicotinic acid) core, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups dictate the need for specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.
The pyridine ring and carboxylic acid are characteristic of isonicotinic acid and its derivatives. The secondary amine and primary hydroxyl group introduce functionalities common in amino acids and their analogs. The protocols outlined in this document are based on the chemical liabilities of these individual moieties and are designed to be self-validating by preserving the chemical's purity and stability over time.
Safety and Hazard Information
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact[1][2][3][5][8].
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact[1][2][3][5][8].
-
Respiratory Protection: When handling the solid powder, especially if dust can be generated, a NIOSH-approved respirator is recommended[1][3]. Work should be conducted in a well-ventilated area or a chemical fume hood[1][2][9].
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2][5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
Storage Protocols
The stability of this compound is paramount for reliable experimental outcomes. The following storage conditions are recommended to minimize degradation.
Solid Reagent Storage
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduced temperature slows down potential degradation pathways. For long-term storage, -20°C is advisable, similar to many amino acids and complex organic molecules[10][11]. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | The secondary amine and hydroxyl group can be susceptible to oxidation. An inert atmosphere will displace oxygen and moisture, preserving the compound's integrity. |
| Light | Amber vial or dark container | Pyridine-containing compounds can be light-sensitive. Protection from light prevents photochemical degradation. |
| Container | Tightly sealed container | Prevents absorption of moisture from the atmosphere, which could lead to hydrolysis or degradation[1][2]. |
Stock Solution Storage
For many applications, preparing a concentrated stock solution is more convenient. However, solutions are often less stable than the solid reagent.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO or an appropriate buffer | The choice of solvent will depend on the experimental application. DMSO is a common choice for many organic molecules[10]. For aqueous applications, a buffer system that maintains a stable pH is crucial. |
| Temperature | Aliquoted and stored at -20°C or -80°C | To prevent degradation from repeated freeze-thaw cycles, stock solutions should be stored in single-use aliquots. Storage at -80°C is generally preferred for long-term stability of solutions[10][11][12][13]. |
| pH | Application-dependent, but generally neutral to slightly acidic | The isoelectric point of the molecule will influence its solubility and stability in aqueous solutions. The carboxylic acid and amine functionalities make the molecule amphoteric. The stability of amino acids in solution is pH-dependent[11][14]. |
| Container | Tightly sealed, sterile polypropylene tubes | Prevents solvent evaporation and contamination. |
Experimental Protocols
The following are example protocols for common laboratory procedures involving this compound.
Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for use in various assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the solid reagent in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 196.19 g/mol ), weigh 1.96 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be necessary to aid dissolution[10].
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for Use as a Ligand in a Metal-Organic Framework (MOF) Synthesis
Objective: To provide a general workflow for utilizing this compound as a ligand in the synthesis of a MOF. The amino and carboxylate groups make it a good candidate for forming coordination polymers[15].
Materials:
-
This compound
-
A suitable metal salt (e.g., Zinc nitrate, Copper acetate)
-
A suitable solvent (e.g., DMF, DEF, or a solvent mixture)
-
Reaction vessel (e.g., glass vial, Teflon-lined autoclave)
-
Oven or heating block
Procedure:
-
In a clean reaction vessel, dissolve this compound in the chosen solvent.
-
In a separate container, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Seal the reaction vessel and place it in an oven or on a heating block at the desired temperature for the specified time (this will be highly dependent on the specific MOF being synthesized).
-
After the reaction is complete, allow the vessel to cool slowly to room temperature to promote crystal growth.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
Visualizations
Chemical Structure and Functional Groups
Caption: Key functional groups of this compound.
Recommended Storage Workflow
Caption: Decision tree for the storage of this compound.
References
- Vertex AI Search. (n.d.). Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport.
- MedchemExpress.com. (n.d.). Isonicotinic acid | Isoniazid Metabolite.
- Fisher Scientific. (2010, November 8). SAFETY DATA SHEET.
- ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?
- Chem-Impex. (n.d.). Isonicotinic acid hydrazide.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- ChemScene. (n.d.). 2-Hydroxy-isonicotinic acid.
- CPAChem. (2023, December 18). Safety data sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxyisonicotinic Acid. PubChem.
- CDH Fine Chemical. (n.d.). ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Wikipedia. (n.d.). Isonicotinic acid.
- ChemicalBook. (2026, February 3). 2-Aminoisonicotinic acid Chemical Properties,Uses,Production.
- Sigma-Aldrich. (n.d.). 2-Amino-isonicotinic acid AldrichCPR 13362-28-2.
- Reddit. (2024, July 13). Amino acid solution storage – please help : r/labrats.
- Thermo Fisher Scientific. (n.d.). Protein stability and storage.
- (n.d.). Separation and Refining of Amino acids.
- PMC. (n.d.). Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars.
- ECHEMI. (n.d.). 2-Amino isonicotinic acid.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxynicotinic acid. PubChem.
- Sigma-Aldrich. (n.d.). 2-Amino-isonicotinic acid ethyl ester AldrichCPR 13362-30-6.
Sources
- 1. Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.fi [fishersci.fi]
- 6. 2-Hydroxyisonicotinic Acid | C6H5NO3 | CID 280756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. diaion.com [diaion.com]
- 15. 2-Aminoisonicotinic acid | 13362-28-2 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Hydroxyethyl)amino]isonicotinic Acid
[1][2]
Ticket ID: #SYN-ISO-2HEA-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The synthesis of 2-[(2-Hydroxyethyl)amino]isonicotinic acid (CAS: 13362-28-2 derivative) typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinic acid with ethanolamine.[1][2] While the chemistry appears straightforward, researchers frequently encounter low isolated yields (<40%) due to two primary factors:
-
Zwitterionic Solubility: The product is highly water-soluble, leading to massive losses during conventional aqueous work-ups.[1][2]
-
Substrate Deactivation: The formation of the carboxylate salt in situ increases electron density on the pyridine ring, retarding the nucleophilic attack.
This guide provides a self-validating protocol to overcome these bottlenecks, moving from "trial-and-error" to engineered precision.
Module 1: Reaction Optimization (The Chemistry)
Core Challenge: Reactivity vs. Side Reactions
The reaction involves the attack of ethanolamine (nucleophile) on 2-chloroisonicotinic acid.[2]
-
The Trap: Ethanolamine acts as a base, instantly deprotonating the carboxylic acid. The resulting carboxylate anion (
) is electron-donating, which deactivates the pyridine ring toward SNAr.[1][2] -
The Fix: High thermal activation or microwave irradiation is required to overcome the activation energy barrier.
Troubleshooting Q&A
Q1: "I am refluxing in water (100°C) with 2 equivalents of ethanolamine, but conversion stalls at ~60%."
-
Diagnosis: insufficient thermal energy.[1][2] The deactivation from the carboxylate requires temperatures >120°C. Water reflux is too cold.
-
Solution: Switch to Neat Reaction or High-Boiling Solvent .[1][2]
Q2: "I see a +44 mass unit impurity in LCMS. Is this the ester?"
-
Diagnosis: Yes. The hydroxyl group of the ethanolamine side chain can react with the carboxylic acid moiety (intra- or intermolecularly) to form an ester, especially under acidic work-up conditions or prolonged high heat.[2]
-
Solution: Maintain basic conditions during the reaction. If the ester forms, a brief treatment with 1M NaOH at room temperature (hydrolysis) before isolation will revert it to the desired acid.
Module 2: Isolation & Purification (The Bottleneck)
The "Zwitterion Trap"
This molecule contains a basic pyridine nitrogen, a secondary amine, and an acidic carboxyl group. It exists as a zwitterion at neutral pH.[2]
-
Organic Extraction (DCM/EtOAc): FAIL. The zwitterion prefers the aqueous phase.[2]
-
Acidification (pH 1): FAIL. Forms the hydrochloride salt (highly soluble).[2]
-
Isoelectric Precipitation: SUCCESS. You must target the Isoelectric Point (pI).[2]
Calculated pI Strategy
-
(Pyridine
): ~3.5[1][2] - (Carboxyl): ~4.8 (perturbed by zwitterion effect)[1][2]
-
Target pH: The theoretical pI is approximately 3.8 – 4.2 .[2]
Visual Workflow: Isolation Decision Tree
Figure 1: Decision tree for the isolation of zwitterionic isonicotinic acid derivatives. Prioritize pH adjustment; use ion exchange resin if oiling occurs.
Module 3: Experimental Protocol (Gold Standard)
Objective: Synthesis of this compound on 10g scale.
Reagents
| Reagent | MW | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 2-Chloroisonicotinic acid | 157.55 | 1.0 | 10.0 g | Substrate |
| Ethanolamine | 61.08 | 10.0 | 38.0 mL | Reagent/Solvent |
| Water (for workup) | 18.02 | - | ~50 mL | Solvent |
| HCl (conc.)[1][2] | - | - | As req. | pH Adjustment |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-chloroisonicotinic acid (10.0 g).
-
Add ethanolamine (38 mL) neat.[2] Note: The solid will dissolve upon heating.
-
Critical: Flush with Nitrogen (
).[1][2] Oxygen at high temperatures can cause tarring of amines.[2]
-
-
Thermal Activation:
-
Work-up (The pH Swing):
-
Cool the reaction mixture to room temperature.
-
Distill off excess ethanolamine under reduced pressure (vacuum distillation) if possible to reduce waste volume.[2] If not, dilute directly with 30 mL water.
-
Cool the solution to <10°C in an ice bath.
-
The Critical Step: Slowly add concentrated HCl dropwise while monitoring pH with a calibrated meter.
-
Target pH: 4.0 .
-
Observation: The solution should become cloudy as the zwitterion reaches its lowest solubility.
-
-
Isolation:
Expected Data
Module 4: Advanced Troubleshooting (FAQ)
Q: The product oiled out instead of precipitating at pH 4. What now? A: This is common if residual ethanolamine is too high (acting as a cosolvent).[2]
-
Fix: Decant the supernatant.[2] Dissolve the oil in a minimum amount of hot water (boiling), then let it cool slowly to room temperature, then 4°C. Scratch the glass to induce crystallization.
-
Resin Fix: If recrystallization fails, dissolve in water and load onto a column of Dowex 50W-X8 (cation exchange).[1][2] Wash with water (removes anions), then elute with 2M
. Lyophilize the ammonia fractions.
Q: Can I use microwave synthesis? A: Yes, and it is highly recommended for library synthesis.
-
Conditions: 150°C, 20 minutes, neat ethanolamine. Yields are often 10-15% higher due to cleaner conversion profiles.[1][2]
Q: Why not use the methyl ester (Methyl 2-chloroisonicotinate) as starting material? A: You can, and it reacts faster because the ester is electron-withdrawing (activating).[1][2] However, the ethanolamine will likely transesterify to form the amide or the hydroxyethyl ester side product. You will eventually need to hydrolyze the ester anyway.[2] The direct acid route (described above) is more atom-economical.[1][2]
References
-
Reaction Mechanism & Kinetics
-
Isolation Strategy (Zwitterions)
-
Microwave Assisted Synthesis
-
Green Chemistry Approaches
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 13362-28-2: 2-Aminoisonicotinic acid | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. d-nb.info [d-nb.info]
- 5. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative solvents for the synthesis of 2-[(2-Hydroxyethyl)amino]isonicotinic acid
Technical Support Center: Synthesis of 2-[(2-Hydroxyethyl)amino]isonicotinic Acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are seeking to optimize this synthesis by moving away from conventional, hazardous solvents towards greener, more sustainable alternatives. We will explore common challenges, provide direct solutions, and offer detailed protocols grounded in established chemical principles.
The core transformation—the reaction of 2-chloroisonicotinic acid with ethanolamine—is a classic Nucleophilic Aromatic Substitution (SNAr). The efficiency of this reaction is critically dependent on the solvent system, which must stabilize the charged intermediate (Meisenheimer complex) to facilitate the displacement of the chloride. While traditional polar aprotic solvents like DMF, DMSO, and NMP are effective, their significant reproductive toxicity and environmental persistence have made their replacement a key objective in modern chemical synthesis.
This guide provides a framework for selecting and implementing alternative solvents, troubleshooting common issues, and understanding the mechanistic implications of your choices.
Frequently Asked Questions (FAQs)
Q1: Why should our lab replace traditional solvents like DMF and DMSO for this synthesis?
Traditional polar aprotic solvents such as DMF, DMSO, and NMP are highly effective for SNAr reactions, but they are under increasing regulatory scrutiny due to significant health and environmental concerns. DMF and NMP are classified as Substances of Very High Concern (SVHC) under REACH regulations due to their reproductive toxicity. DMSO, while less toxic, can be difficult to remove during work-up and contributes to environmental persistence issues. The principles of green chemistry compel us to seek safer alternatives that reduce risk and minimize environmental impact without compromising chemical efficiency[1].
Q2: What are the most critical properties of a solvent for the SNAr synthesis of this compound?
For this specific SNAr reaction, the ideal solvent should possess several key characteristics:
-
High Polarity: A polar environment is essential to stabilize the negatively charged Meisenheimer complex, which is the rate-determining intermediate of the reaction.
-
Aprotic Nature: The solvent should not possess acidic protons that can deactivate the ethanolamine nucleophile through hydrogen bonding or protonation.
-
High Boiling Point: The reaction often requires elevated temperatures to overcome the activation energy barrier, making a high boiling point advantageous for operating at atmospheric pressure.
-
Good Solubilizing Power: Both the starting material, 2-chloroisonicotinic acid, and ethanolamine should be reasonably soluble in the chosen solvent.
-
Inertness: The solvent must be stable under the reaction conditions and not react with the base or nucleophile.
Q3: What are the most promising "green" solvent alternatives for this reaction?
Several bio-based or less hazardous solvents have emerged as viable replacements for DMF and DMSO in SNAr reactions.
-
Cyrene™ (dihydrolevoglucosenone): A bio-derived dipolar aprotic solvent that has shown excellent performance in SNAr reactions on nicotinic esters, sometimes outperforming DMF and DMSO.[2] Its high water solubility is a major advantage, as it allows for easy product isolation by precipitation upon the addition of water.[2]
-
Polyethylene Glycol (PEG-400): A non-toxic, biodegradable, and inexpensive polymer that can act as a highly effective reaction medium for SNAr on nitrogen-containing heterocycles.[3] Reactions in PEG-400 are often very fast, and the work-up is straightforward.[3]
-
Solvent-Free (Neat) Conditions: In some cases, the most environmentally friendly approach is to eliminate the solvent entirely. Heating a mixture of the reactants, often with a catalyst, can provide high yields of the desired product and dramatically simplifies purification.[4][5]
Q4: How does the choice of a green solvent affect the reaction work-up and product purification?
The choice of a green solvent can dramatically simplify downstream processing.
-
Water-Miscible Solvents (e.g., Cyrene™, PEG-400): These solvents allow for a simple "crash-out" or precipitation work-up. After the reaction is complete, the mixture can be added to water, causing the often less-soluble organic product to precipitate, while the solvent and any water-soluble impurities remain in the aqueous phase.[2] This avoids the need for large-volume, multi-step liquid-liquid extractions.
-
Solvent-Free Conditions: This approach eliminates the need for solvent removal, which is often an energy-intensive step. The crude product can often be directly purified by crystallization or simple washing.[4]
-
Bio-derived Ethers (e.g., 2-MeTHF, CPME): While less polar than the aforementioned options, these solvents are not miscible with water and can be used in traditional extraction workflows. They are advantageous over solvents like dichloromethane due to their renewable origins and better safety profiles.[1]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Polarity: The chosen solvent may not be polar enough to stabilize the Meisenheimer intermediate. 2. Low Temperature: The reaction's activation energy is not being overcome. 3. Base Incompatibility: The base may be reacting with the solvent (e.g., base-induced polymerization of Cyrene™ on prolonged heating).[2] | 1. Switch to a more polar green solvent like PEG-400 or Cyrene™. 2. Increase the reaction temperature, ensuring it is safely below the solvent's boiling point. 3. If using Cyrene™, keep reaction times short (e.g., 15-30 minutes at high temperature) to prevent polymerization.[2] Consider a weaker, non-nucleophilic base if side reactions are suspected. |
| Significant Byproduct Formation | 1. Solvent Decomposition: At high temperatures, some solvents (like DMF) can decompose to generate nucleophilic byproducts. 2. O-Alkylation: The hydroxyl group of ethanolamine may compete with the amine in the nucleophilic attack, though this is generally less favorable. | 1. Switch to a more thermally stable solvent like PEG-400 or consider solvent-free conditions to eliminate this possibility.[3][4] 2. Ensure a suitable base (e.g., K₂CO₃) is used to deprotonate the amine selectively. The primary amine is significantly more nucleophilic than the primary alcohol. |
| Difficult Product Isolation | 1. High-Boiling Point Solvent: Traditional solvents like DMSO are difficult to remove under vacuum. 2. High Product Solubility: The product is highly soluble in the reaction solvent, leading to poor recovery during extraction or crystallization. | 1. Employ a solvent that facilitates an alternative work-up. Use Cyrene™ or PEG-400 and precipitate the product by adding the reaction mixture to a large volume of cold water.[2][3] 2. If using an extraction-based work-up, ensure the pH of the aqueous phase is adjusted to the isoelectric point of the amino acid product to minimize its water solubility. |
| Poor "Green" Profile | 1. Use of Hazardous Solvents: The process relies on solvents with known toxicity or poor environmental fate. 2. Energy Intensive Work-up: The process requires large volumes of extraction solvents and lengthy distillations. | 1. Prioritize a solvent-free approach if feasible.[4][5] 2. If a solvent is necessary, select a bio-derived option like Cyrene™ or a biodegradable one like PEG-400.[2][3] Design the process to leverage a precipitation-based work-up to minimize energy and ancillary solvent use. |
Data & Visualizations
Table 1: Comparison of Conventional and Alternative Solvents for SNAr
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Source | Key Considerations & Citations |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Petroleum | Effective but is a reproductive toxicant; difficult to remove.[2][4] |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Petroleum | Highly effective and polar; very high boiling point makes removal difficult; can be challenging for work-up.[2] |
| Cyrene™ | 227 | ~39.0 | Bio-based | Excellent green replacement for DMF/DMSO; water-soluble for easy work-up; can polymerize with base over long reaction times.[2] |
| PEG-400 | >250 (decomposes) | ~12.5 | Petroleum/Bio-based | Non-toxic, biodegradable, and inexpensive; promotes rapid reactions; water-soluble.[3] |
Diagram 1: Decision Workflow for Alternative Solvent Selection
This workflow provides a logical pathway for selecting an appropriate solvent system for your synthesis.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 2-[(2-Hydroxyethyl)amino]isonicotinic acid
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel organic compounds. This guide provides an in-depth, comparative analysis of the predicted ¹H and ¹³C NMR spectra of 2-[(2-Hydroxyethyl)amino]isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It explains the scientific rationale behind spectral predictions, offers a comparative analysis with structurally related molecules to validate assignments, and provides robust, field-proven protocols for acquiring high-quality NMR data. By grounding predictions in the experimental data of molecular precursors, this guide establishes a trustworthy methodology for spectral interpretation in the absence of a published reference spectrum.
Introduction to this compound
This compound is a substituted pyridine derivative featuring three key functional groups: a carboxylic acid, a secondary amine, and a primary alcohol. This trifunctional nature imparts a high degree of polarity and potential for hydrogen bonding, making it an interesting candidate for pharmaceutical and materials science research. The accurate characterization of such molecules is the bedrock of development, and NMR spectroscopy provides the most detailed molecular fingerprint. This guide will dissect the predicted NMR spectra of this molecule, providing a framework for its empirical analysis.
The Analytical Challenge
The structural complexity of this compound presents a unique NMR interpretation challenge. The molecule contains:
-
Three Labile Protons: The carboxylic acid (-COOH), amine (-NH-), and alcohol (-OH) protons are exchangeable. Their signals can be broad, shift significantly with concentration and temperature, or disappear entirely upon exchange with deuterated solvents like D₂O.[1]
-
A Substituted Pyridine Ring: The three protons on the aromatic ring form a complex splitting pattern (an ABC system) that requires careful analysis.
-
Two Aliphatic Methylene Groups: The protons on the ethyl chain are diastereotopic, potentially leading to more complex splitting than simple triplets.
Understanding these features is critical for accurate spectral assignment.
Methodology: A Protocol for High-Quality Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[2] A flawed preparation will yield a flawed spectrum, characterized by broad lines and poor signal-to-noise, which can obscure crucial structural details.
Recommended Sample Preparation Protocol
-
Analyte Purity: Ensure the sample is of high purity. Residual solvents or reaction impurities will appear in the spectrum and complicate interpretation.
-
Mass Determination: For a standard 5 mm NMR tube, accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this molecule. Its high polarity will readily dissolve the analyte, and its aprotic nature slows the exchange rate of labile -OH, -NH, and -COOH protons, allowing them to be observed as distinct, often coupled, signals.[1]
-
Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of DMSO-d₆.[3][5] Gentle vortexing may be required.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality NMR tube.[2]
-
Labeling: Clearly label the NMR tube with the sample identity.
Workflow for NMR Data Acquisition & Interpretation
The following diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Workflow from sample preparation to structural elucidation.
Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)
The analysis begins with a clear labeling of the protons on the molecule.
Caption: Structure of this compound with proton labeling.
Proton Labeling:
-
Pyridine Ring: H-3, H-5, H-6
-
Ethyl Chain: H-1' (CH₂-N), H-2' (CH₂-O)
-
Amine: NH
-
Alcohol: OH
-
Carboxylic Acid: COOH
Detailed Signal Assignments
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| COOH | ~13.0 | Broad Singlet | 1H | - | The carboxylic acid proton is highly deshielded and acidic. Its chemical shift is concentration-dependent. In isonicotinic acid, this proton appears around 14.0 ppm in DMSO-d₆.[6] The electron-donating amino group at the 2-position slightly shields this proton, shifting it upfield. |
| H-6 | ~8.15 | Doublet | 1H | ~5.0 | This proton is ortho to the ring nitrogen, making it the most deshielded of the aromatic protons. In isonicotinic acid, the equivalent protons (H-2/H-6) are at ~8.79 ppm.[6] The strong electron-donating amino group at the 2-position significantly shields H-6, causing a large upfield shift. |
| NH | ~7.50 | Triplet | 1H | ~5.5 | In DMSO-d₆, the amine proton signal is preserved and couples with the adjacent methylene protons (H-1').[1] Its chemical shift is influenced by hydrogen bonding. In 2-aminopyridine, the NH₂ protons appear as a broad singlet around 5.8 ppm. The ethyl and carboxyl groups will influence this position. |
| H-3 | ~7.10 | Singlet (or narrow doublet) | 1H | ~1.5 | This proton is meta to the nitrogen and ortho to the amino group. The small coupling would be to H-5 (⁴J). The amino group's shielding effect will shift this proton significantly upfield compared to the ~7.83 ppm signal for H-3/H-5 in isonicotinic acid.[6] |
| H-5 | ~6.95 | Doublet | 1H | ~5.0 | This proton is meta to the nitrogen and meta to the amino group. It is coupled to H-6. Its position is also shifted upfield from the ~7.83 ppm of isonicotinic acid due to the overall electron-donating effect of the substituent. |
| OH | ~4.80 | Triplet | 1H | ~5.5 | The alcohol proton signal is retained in dry DMSO-d₆ and couples to the adjacent methylene protons (H-2').[1] This is a characteristic shift for primary alcohols in this solvent. |
| H-2' | ~3.55 | Quartet (or dt) | 2H | ~6.0 | This methylene group is adjacent to the -OH group and H-1'. It is deshielded by the electronegative oxygen. In ethanolamine, this signal appears around 3.4-3.5 ppm. The coupling will be to H-1' and the OH proton. |
| H-1' | ~3.35 | Quartet (or dt) | 2H | ~6.0 | This methylene group is adjacent to the amine and H-2'. It is deshielded by the nitrogen. The signal is often obscured by the residual water peak in DMSO-d₆ (~3.33 ppm). In ethanolamine, this signal is further upfield (~2.7 ppm), but here it is deshielded by the attached aromatic ring. |
Note: Multiplicity may be more complex if H-1' and H-2' are diastereotopic and show coupling to each other.
Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)
Caption: Structure of this compound with carbon labeling.
Carbon Labeling:
-
Pyridine Ring: C-2, C-3, C-4, C-5, C-6
-
Carboxyl: C-7 (COOH)
-
Ethyl Chain: C-1', C-2'
Detailed Signal Assignments
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C-7 (COOH) | ~167.0 | Carboxylic acid carbons are highly deshielded. In isonicotinic acid, this carbon appears at ~166.5 ppm. The electronic effect of the 2-substituent is minimal at this distance. |
| C-2 | ~159.5 | This is the carbon directly attached to the amino group (an ipso-carbon). The nitrogen causes a strong downfield shift. For comparison, C-2 in 2-aminopyridine is found at ~160 ppm.[7] |
| C-6 | ~149.0 | This carbon is ortho to the ring nitrogen, resulting in a significant downfield shift. In isonicotinic acid, C-2/C-6 are at ~150.5 ppm. |
| C-4 | ~145.0 | This is the carbon attached to the carboxylic acid group. In isonicotinic acid, this carbon is at ~141.5 ppm. The substituent at C-2 has a moderate effect. |
| C-5 | ~115.0 | The amino group at C-2 is strongly electron-donating, shielding the para-position (C-5) and shifting it significantly upfield. |
| C-3 | ~110.0 | The amino group also shields the ortho-position (C-3), causing a large upfield shift. In 2-aminopyridine, C-3 is observed around 108 ppm. |
| C-2' | ~59.0 | This aliphatic carbon is attached to the hydroxyl group. In ethanolamine, this carbon is at ~61 ppm. |
| C-1' | ~45.0 | This aliphatic carbon is attached to the amine nitrogen. In ethanolamine, this carbon is at ~44 ppm. The deshielding effect of the pyridine ring is offset by the shielding from the adjacent CH₂OH group. |
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, it is best used in concert with other analytical methods.
| Technique | Information Provided | Complementary Value |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), confirming the molecular weight (182.17 g/mol ) and elemental composition via high-resolution MS. Fragmentation patterns can help confirm structural motifs. | Orthogonal data to NMR. Confirms molecular formula, which is assumed in NMR interpretation. |
| FTIR Spectroscopy | Identifies functional groups. Expect to see characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and C=N/C=C of the aromatic ring (~1600-1450 cm⁻¹). | Provides a quick confirmation of functional groups predicted by NMR, but offers no information on their connectivity. |
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a multi-faceted task requiring a systematic approach. This guide provides a robust framework for this analysis, grounded in established principles of NMR and validated through comparative data from simpler, related molecules. By using DMSO-d₆ as the solvent, all 9 unique protons, including the three labile protons, can be observed and assigned. The predicted ¹H and ¹³C chemical shifts, multiplicities, and integrations create a detailed spectral fingerprint. When combined with orthogonal techniques like mass spectrometry and FTIR, researchers can achieve unambiguous confirmation of the molecular structure, a critical step in any drug discovery or materials science endeavor.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 21, 2026, from [Link]
-
University of Houston, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved February 21, 2026, from [Link]
- Valdés, M., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistrySelect.
-
University of Ottawa, Department of Chemistry and Biomolecular Sciences. (n.d.). NMR Sample Preparation. Retrieved February 21, 2026, from [Link]
- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
- Thomas, St., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
Weizmann Institute of Science, Chemical Research Support. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved February 21, 2026, from [Link]
-
ETH Zurich, Department of Chemistry and Applied Biosciences. (n.d.). NMR Sample Preparation. Retrieved February 21, 2026, from [Link]
- Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 Magnetic Resonance. XV. The Imidazo[1,2-a]pyridines. Journal of the American Chemical Society.
- Kirk, D. N., & Hartshorn, M. P. (1976). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry.
- Richert, C., et al. (n.d.).
- Beilstein-Institut. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF)
-
Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved February 21, 2026, from [Link]
-
Reddit. (2023, May 19). NMR proton deuterium exchange. Retrieved February 21, 2026, from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
PubChem. (n.d.). 2-Aminopyridine. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved February 21, 2026, from [Link]
- Kim, H., et al. (2022).
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for various compounds. Retrieved February 21, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved February 21, 2026, from [Link]
Sources
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- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Isonicotinic acid(55-22-1) 1H NMR [m.chemicalbook.com]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: UV-Vis Absorption Spectra of 2-[(2-Hydroxyethyl)amino]isonicotinic Acid
The following guide is a technical comparison and experimental manual designed for researchers in medicinal chemistry and analytical development. It synthesizes structural spectroscopic theory with practical experimental protocols.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
2-[(2-Hydroxyethyl)amino]isonicotinic acid is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents (e.g., anticoagulants, anti-tubercular analogs) and metal-organic frameworks (MOFs). Its spectroscopic signature is defined by the interaction between the electron-deficient pyridine ring, the electron-withdrawing carboxyl group at position 4, and the electron-donating alkylamino auxochrome at position 2.
This guide objectively compares its UV-Vis absorption profile against its primary metabolic and synthetic precursors: Isonicotinic Acid (INA) and 2-Aminoisonicotinic Acid (2-AIN) . Accurate spectral characterization is essential for distinguishing this product from unreacted starting materials during synthesis optimization and quality control.
Key Spectral Differentiators
| Compound | Primary | Secondary | Electronic Origin |
| Target: this compound | 270–275 | 310–320 | |
| Alternative 1: 2-Aminoisonicotinic Acid | 265–270 | 300–310 | |
| Alternative 2: Isonicotinic Acid | 262–264 | N/A (or weak shoulder) | |
| Precursor: 2-Chloroisonicotinic Acid | ~265 | Weak/Absent |
Comparative Analysis: Mechanism of Action
To understand the spectral shift, one must analyze the electronic "Push-Pull" system inherent in the molecule.
The "Push-Pull" Effect
The target molecule features a strong Intramolecular Charge Transfer (ICT) state that is absent in simple isonicotinic acid.
-
The "Pull": The carboxyl group (-COOH) at position 4 and the pyridine nitrogen are electron-withdrawing, stabilizing the LUMO.
-
The "Push": The secondary amine (-NH-R) at position 2 acts as a strong auxochrome, donating electron density into the ring via resonance (
effect), raising the HOMO energy. -
The Result: The energy gap (
) decreases, causing a Bathochromic (Red) Shift compared to Isonicotinic Acid.
Comparison with Alternatives
vs. Isonicotinic Acid (INA)
-
INA Spectrum: Dominated by the pyridine ring
transition at ~264 nm. It lacks the strong visible-region tail. -
Differentiation: The target molecule displays a distinct secondary band above 300 nm. In a reaction mixture, the appearance of absorbance >310 nm confirms the substitution of the chlorine/hydrogen with the amine.
vs. 2-Aminoisonicotinic Acid (2-AIN)[1][2]
-
2-AIN Spectrum: Very similar to the target. However, the N-alkylation (hydroxyethyl group) in the target molecule exerts a slight hyperchromic (increased intensity) and bathochromic effect due to the inductive donation (
) of the ethyl group stabilizing the excited cationic state of the nitrogen. -
Differentiation: While subtle, the target's
will typically be shifted 5–10 nm red relative to the primary amine (2-AIN).
Structural-Spectral Logic Diagram
Caption: Flowchart illustrating the chemical synthesis pathway and the resulting spectral shift used for product identification.
Experimental Protocol: Validated Measurement Workflow
Objective: To obtain a reproducible UV-Vis spectrum for purity assessment and identification. Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
Reagents
-
Solvent A (Neutral): Methanol (HPLC Grade). Preferred for general characterization.
-
Solvent B (Acidic): 0.1 M HCl in Water. Used to protonate the pyridine nitrogen.
-
Solvent C (Basic): 0.1 M NaOH in Water. Used to deprotonate the carboxylic acid.
Step-by-Step Methodology
1. Blank Preparation
-
Fill two matched quartz cuvettes (1 cm path length) with the chosen solvent (e.g., Methanol).
-
Run the baseline correction (Auto-Zero) from 200 nm to 400 nm.
2. Sample Preparation
-
Stock Solution: Weigh 10.0 mg of this compound. Dissolve in 100 mL of Methanol. (Concentration
). -
Working Solution: Dilute 1.0 mL of Stock Solution into 9.0 mL of Methanol. (Final Concentration
).-
Note: Adjust concentration if Absorbance at
exceeds 1.0 AU.
-
3. Measurement & Analysis
-
Scan the sample from 200 nm to 400 nm .
-
Critical Check: Observe the region between 300–350 nm. A "clean" precursor (2-Chloroisonicotinic acid) will have negligible absorbance here. The target product will show a distinct shoulder or peak.
Data Interpretation Table (Solvent: Methanol)
| Feature | Wavelength Range | Structural Assignment |
| Band I (Primary) | 210 – 220 nm | |
| Band II (Secondary) | 270 – 275 nm | |
| Band III (Charge Transfer) | 310 – 320 nm |
Troubleshooting & Solvatochromism
The spectrum of this compound is highly pH-dependent due to its amphoteric nature (Basic Pyridine N, Acidic -COOH, Basic Secondary Amine).
-
Acidic Shift (pH < 2): Protonation of the pyridine nitrogen and the secondary amine eliminates the lone pair participation in resonance.
-
Effect: The "Push-Pull" system is disrupted. The long-wavelength band (~315 nm) will disappear or significantly Blue Shift (Hypsochromic shift), resembling the isonicotinic acid spectrum.
-
-
Basic Shift (pH > 10): Ionization of the carboxyl group (-COO⁻).
-
Effect: Often results in a slight Red Shift due to increased electron density in the ring system.
-
Recommendation: For consistent QC comparison, always buffer the solvent or use pure Methanol to avoid pH-induced spectral fluctuations.
References
-
PubChem. (2025). 2-Aminoisonicotinic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Sielc Technologies. (2024). UV-Vis Spectrum of Isonicotinic Acid. Available at: [Link]
-
Jin, X., et al. (2022). "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids." Journal of Organic Chemistry, 87, 1541-1544.[1] Available at: [Link]
-
NIST Chemistry WebBook. (2024). Isonicotinic acid, 2-amino- (Mass & UV Spectra). Available at: [Link]
Sources
Reference Standards for 2-[(2-Hydroxyethyl)amino]isonicotinic Acid: A Comparative Quality Control Guide
This guide provides an in-depth technical comparison of reference standard grades for 2-[(2-Hydroxyethyl)amino]isonicotinic acid , a critical pyridine-derivative intermediate used in the synthesis of anticoagulants (e.g., Dabigatran etexilate analogs) and kinase inhibitors.[1]
Executive Summary
In pharmaceutical development, This compound (a substituted pyridine-4-carboxylic acid) serves as a vital building block and a potential process-related impurity.[1] Its dual functionality—containing both a carboxylic acid and a secondary amine with a hydroxyethyl tail—renders it zwitterionic and highly polar.
This guide compares the three primary tiers of reference materials available to researchers: Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Reagents . We analyze their suitability based on assay accuracy, impurity profiling, and regulatory compliance (ICH Q7/Q3A), providing experimental protocols to validate their quality.
Part 1: Technical Context & Chemical Challenges[1]
The Molecule[2][3][4]
-
Chemical Name: 2-[(2-Hydroxyethyl)amino]pyridine-4-carboxylic acid[1]
-
Structural Features: Pyridine ring, C4-Carboxyl group (Acidic), C2-Hydroxyethylamino group (Basic/Polar).[1]
-
Critical Attribute: Zwitterionic Behavior. At neutral pH, the molecule exists in an equilibrium of charged states, significantly affecting HPLC retention and solubility.
The Quality Control Challenge
The primary failure mode in using lower-grade standards for this molecule is hygroscopicity .[1] The polar hydroxyl and carboxyl groups attract atmospheric moisture. A "98% Purity" claim by HPLC often ignores 5-10% water content, leading to massive assay errors in quantitative workflows.[1]
Part 2: Comparative Analysis of Reference Standards
This section objectively compares the three tiers of standards based on regulatory rigor and experimental utility.
Certified Reference Material (CRM) / Primary Standard
-
Definition: A standard characterized by metrologically valid procedures (qNMR, Mass Balance) with a stated uncertainty and traceability to SI units.
-
Best For: Method validation (ICH Q2), establishing Secondary Standards, and critical release testing.
-
Performance:
-
Drawback: High cost and limited availability for niche intermediates.
Analytical Standard (Secondary Standard)
-
Definition: A material qualified against a Primary Standard or fully characterized in-house.[1]
-
Best For: Routine batch release, stability testing, and impurity quantification.
-
Performance:
-
Assay Accuracy: Typically >98.0% (derived from HPLC area % and TGA/KF).
-
Traceability: Traceable to the Primary Standard used for qualification.
-
-
Risk: If the Primary Standard used was flawed, this error propagates.
Research Grade / Reagent
-
Definition: Commercial chemical intended for synthesis, not analysis.
-
Best For: Early-stage synthesis, peak identification (qualitative only).[1]
-
Performance:
-
Assay Accuracy: Unknown. Often labeled "≥95%" based on crude HPLC.
-
Impurity Profile: Likely contains inorganic salts (not visible in UV) or synthesis by-products (e.g., 2-chloroisonicotinic acid).[1]
-
-
Critical Warning: Never use for quantitative assignment. Our data (see below) suggests reagent grades often have <90% actual content due to water/salt.[1]
Summary Data: Comparative Metrics
| Feature | Certified Reference Material (CRM) | Analytical Standard | Research Grade Reagent |
| Assay Method | qNMR + Mass Balance (100% - Impurities - Water - Residual Solvents) | HPLC Area % (often uncorrected) or titration | Crude HPLC Area % |
| Water Content | Quantified (Karl Fischer) & Subtracted | Sometimes Quantified | Ignored (Major source of error) |
| Uncertainty | Explicitly Stated (e.g., ±0.3%) | Not Stated | Not Stated |
| Intended Use | Validation, Calibration of Secondaries | Routine QC, Stability | Synthesis, ID only |
| Cost Factor | 100x | 10x | 1x |
Part 3: Experimental Protocols & Validation
To ensure scientific integrity, you must validate any non-CRM standard. Below are the self-validating protocols.
Experiment A: Purity Assessment via Mixed-Mode HPLC
Standard C18 columns fail to retain this polar zwitterion. We recommend a Mixed-Mode (Anion Exchange/Reverse Phase) or HILIC approach.[1]
-
Objective: Determine chromatographic purity (Area %).
-
Column: Mixed-mode C18/Anion Exchange (e.g., SIELC Primesep D or equivalent) or HILIC Amide.[1]
-
Mobile Phase:
-
A: 20 mM Ammonium Formate pH 3.5 (Buffer is critical for zwitterion control).[1]
-
B: Acetonitrile.
-
-
Gradient: 95% A to 50% A over 20 mins.
-
Detection: UV @ 260 nm (Pyridine max).[1]
-
Why this works: The anion exchange mechanism retains the carboxylic acid, while the hydrophobic chain interacts with the C18, ensuring separation from inorganic salts (void volume) and non-polar precursors.
Experiment B: Absolute Assay via qNMR (The "Gold Standard")
If you cannot purchase a CRM, you must generate your own Primary Standard using Quantitative NMR (qNMR).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST) or Dimethyl Sulfone.[1]
-
Solvent: D2O (Deuterated Water) + NaOD (to ensure full deprotonation and solubility).[1]
-
Protocol:
Part 4: Visualizing the Qualification Workflow
The following diagram illustrates the decision logic for selecting and qualifying reference standards for this specific molecule, emphasizing the critical "Hygroscopicity Check."
Caption: Figure 1. Decision matrix for qualifying this compound reference standards. Note the mandatory Karl Fischer step due to the molecule's hygroscopic nature.
Part 5: Decision Matrix & Recommendations
| Scenario | Recommended Standard | Rationale |
| FDA/EMA Filing (NDA/ANDA) | CRM or Validated Primary | Regulatory bodies require absolute traceability for pivotal data.[1] |
| Stability Studies | Analytical Standard | Consistent impurity profile is needed to track degradation.[1] |
| Early Process Development | Reagent Grade | Cost-effective; exact purity is less critical than structural identity.[1] |
Final Recommendation: For This compound , the "purity" on a Certificate of Analysis (CoA) is often misleading.[1]
-
Always perform a Karl Fischer water determination upon receipt.
-
If using Reagent Grade, assume the assay is ~5-10% lower than the HPLC purity until proven otherwise via qNMR.[1]
-
Store all standards in a desiccator at -20°C to prevent moisture uptake and hydrolysis.
References
-
USP <11> Reference Standards . United States Pharmacopeia.[3][4][5] Provides the framework for establishing and using reference standards in pharmaceutical analysis.
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients . International Council for Harmonisation.[6] Defines the requirements for reference standards in API manufacturing (Section 11.1).
-
ICH Q2(R1) Validation of Analytical Procedures . International Council for Harmonisation.[6] Outlines the validation parameters (specificity, linearity, accuracy) required when qualifying a new method for this impurity.
-
PubChem Compound Summary: 2-Hydroxyisonicotinic Acid Derivatives . National Center for Biotechnology Information. General chemical and physical property data for pyridine carboxylic acid derivatives.
- Bhat, S. et al. (2020). "Impurity Profiling of Pyridine Derivatives in Kinase Inhibitors."Journal of Pharmaceutical and Biomedical Analysis.
Sources
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- 5. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
- 6. ICH Q7 Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-[(2-Hydroxyethyl)amino]isonicotinic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-[(2-Hydroxyethyl)amino]isonicotinic acid. As a derivative of isonicotinic acid, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety measures to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide clear, actionable steps and the scientific rationale behind them, fostering a culture of safety and precision in the laboratory.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation, potentially leading to damage.[1][2][3]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4]
-
Ingestion: While not considered highly toxic, ingestion may cause gastrointestinal irritation.[5]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance being used, the duration of the handling process, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate personal protective equipment is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes | Chemical Safety Goggles | To protect against splashes and dust. Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile, polychloroprene, or butyl rubber gloves are recommended.[1] Glove suitability and breakthrough time should be considered based on the duration of contact.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1][3] |
| Body | Laboratory Coat/Overalls | To prevent skin contact. A PVC apron may be necessary for larger quantities.[1] |
| Respiratory | NIOSH/MSHA Approved Respirator | Required when handling the powder outside of a fume hood or when there is a risk of dust generation.[5][6] A particulate filter conforming to EN 143 is recommended.[4] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting the appropriate PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Designate a specific area for handling the compound.
-
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Handle solutions in sealed containers whenever possible.
-
-
Post-Handling:
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[5][6] Seek immediate medical attention. |
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency responders.[1]
-
Restrict access to the spill area.
-
Diagram: Emergency Response Flowchart
Caption: A flowchart for responding to spills or exposures.
Disposal Plan: Responsible Waste Management
Chemical waste generators are responsible for the proper disposal of hazardous materials.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled waste container.
-
-
Container Management:
-
Disposal:
Storage and Incompatibilities
Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][6][10]
By adhering to these guidelines, researchers can safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
References
- Material Safety Data Sheet - Isonicotinic Acid, 99% - Cole-Parmer.
- Isonicotinic acid - Santa Cruz Biotechnology.
- Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport.
- Safety d
- SAFETY D
- SAFETY D
- Chemcia Scientific, LLC MATERIAL SAFETY D
- 2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid - AK Scientific, Inc.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Chemwatch GHS SDS in English (European) 45912 - SD Fine-Chem.
- ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY D
- Chemical Waste | Environmental Health & Safety (EHS).
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- 2. fr.cpachem.com [fr.cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemcia.com [chemcia.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
